molecular formula C5H6ClF3N2O B1651943 5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride CAS No. 1364678-10-3

5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride

Cat. No. B1651943
CAS RN: 1364678-10-3
M. Wt: 202.56
InChI Key: MPIFDJIRVVSRNB-UHFFFAOYSA-N
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Description

“5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride” is a chemical compound with the molecular formula C5H6ClF3N2O and a molecular weight of 202.56 . It’s a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The molecular structure of “5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride” can be represented by the SMILES string: NCC1=NOC(C(F)(F)F)=C1.Cl .

Scientific Research Applications

Antitumor Applications

A foundational aspect of the research into "5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride" relates to its antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, demonstrate the compound's potential as a prodrug for modification, showing curative activity against L-1210 and P388 leukemia (Stevens et al., 1984).

Synthetic Building Blocks

The compound serves as a critical precursor in the synthesis of 5-(Fluoroalkyl)isoxazole building blocks, showcasing a regioselective reaction pathway for creating 5-trifluoromethylisoxazoles. This process allows for the large-scale synthesis of isoxazoles, proving essential for generating compounds with potential applications in pharmaceuticals and agrochemicals (Chalyk et al., 2019).

Antimicrobial Activity

The compound's derivatives have been investigated for their in vitro antimycobacterial activity, specifically against Mycobacterium tuberculosis H37Rv and INH-resistant strains. Notably, certain derivatives displayed significant activity, highlighting the compound's role in designing new antimycobacterial agents (Almeida da Silva et al., 2008).

Heterocyclic Ring Closure Reactions

Research into trifluoroacetylated enol ethers has explored heterocyclic ring closure reactions with hydroxylamine, leading to the synthesis of 5-hydroxy-5-trifluoromethyl-4,5-dihydroisoxazoles. These reactions underscore the compound's utility in generating novel heterocyclic structures with potential biological activity (Colla et al., 1991).

Diastereoselective Additive Trifluoromethylation

The synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives through diastereoselective trifluoromethylation and halogenation showcases the compound's potential as a precursor for antiparasiticides. This research highlights the strategic use of the compound in creating functionalized molecules with potential therapeutic applications (Kawai et al., 2014).

Future Directions

Isoxazole derivatives, including “5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride”, have a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-1-3(2-9)10-11-4;/h1H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIFDJIRVVSRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride

CAS RN

1364678-10-3
Record name 3-Isoxazolemethanamine, 5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364678-10-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of (5-(trifluoromethyl)isoxazol-3-yl)methanamine in 25 ml ethanol was added under cooling 5.12 mL 4M−HCl solution in dioxane over a period of 10 min. The ice-bath was removed and 25 ml diethyl ether was added drop by drop. Precipitation. Filtered off and washed with diethyl ether 83×5 mL). Dried in vacuo at 40° C. to yield 2.65 g of the title compound as a white solid. MS (EI): 166 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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